2-Chloro-1,3-thiazole-5-carbonyl chloride
Overview
Description
2-Chloro-1,3-thiazole-5-carbonyl chloride is a heterocyclic organic compound containing both chlorine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-thiazole-5-carbonyl chloride typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2-chloro-1,3-thiazole with thionyl chloride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The carbonyl chloride group can react with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.
Major Products Formed
The major products formed from these reactions include substituted thiazole derivatives, amides, esters, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
2-Chloro-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-thiazole-5-carbonyl chloride involves its reactivity with various biological molecules. The compound can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their function. This interaction is often mediated by the formation of covalent bonds between the carbonyl chloride group and nucleophilic residues in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 2-Chloro-1,3-thiazole-5-carbaldehyde
- 2-Amino-1,3-thiazole-5-carbonyl chloride
Uniqueness
2-Chloro-1,3-thiazole-5-carbonyl chloride is unique due to its combination of a reactive carbonyl chloride group and a thiazole ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3(8)2-1-7-4(6)9-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSJPOBGZMUSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640406 | |
Record name | 2-Chloro-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148637-74-5 | |
Record name | 2-Chloro-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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